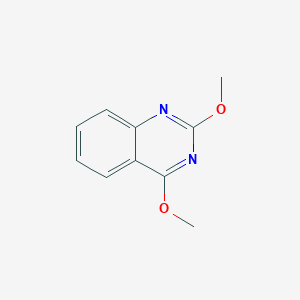

2,4-Dimethoxyquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxyquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-13-9-7-5-3-4-6-8(7)11-10(12-9)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVZMPNMUBCAPQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=CC=CC=C21)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401313337 | |

| Record name | 2,4-Dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-42-2 | |

| Record name | 2,4-Dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401313337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of 2,4 Dimethoxyquinazoline and Its Derivatives

Precursor Synthesis and Intermediate Transformations

The journey towards 2,4-dimethoxyquinazoline and its derivatives often begins with the synthesis of key precursors, which are then transformed through a series of chemical reactions. These foundational steps are critical for the successful construction of the target molecules.

Synthesis of 6,7-Dimethoxyquinazolin-2,4-diones

A common and vital precursor for many quinazoline-based pharmaceuticals is 6,7-dimethoxyquinazoline-2,4-dione. tandfonline.comptfarm.pl One efficient method for its synthesis involves the reaction of 2-aminobenzonitriles with carbon dioxide, catalyzed by cesium carbonate. tandfonline.com This process, which involves carbonylation and cyclization, has been optimized by studying the influence of various reaction parameters such as the choice of base, solvent, temperature, CO2 pressure, and reaction time. tandfonline.com Another approach involves the fusion of anthranilic acid with urea. mdpi.com

A different synthetic route starts from a benzoic acid derivative, which undergoes nitration to yield 4,5-dimethoxy-2-nitrobenzoic acid. This is followed by the reduction of the nitro group to form an amine intermediate. Subsequent treatment with sodium cyanate (B1221674) leads to the formation of 2,4-dihydroxy-6,7-dimethoxyquinazoline, which is tautomeric with 6,7-dimethoxyquinazolin-2,4-dione. Additionally, these diones can be synthesized by reacting an amide with formaldehyde. biosynth.com

| Starting Material | Reagents | Product | Reference |

| 2-Aminobenzonitrile | CO2, Cesium Carbonate | 6,7-Dimethoxyquinazoline-2,4-dione | tandfonline.com |

| Anthranilic acid | Urea | Quinazoline-2,4(1H, 3H)-dione | mdpi.com |

| Benzoic acid derivative | 1. Nitric acid 2. Iron powder, HCl 3. Sodium cyanate | 2,4-Dihydroxy-6,7-dimethoxyquinazoline | |

| Amide | Formaldehyde | 6,7-Dimethoxyquinazoline-2,4-dione | biosynth.com |

Preparation of 2,4-Dichloro-6,7-dimethoxyquinazoline (B120542)

The conversion of the quinazolin-2,4-dione to the corresponding dichloro derivative is a crucial step that activates the quinazoline (B50416) ring for subsequent nucleophilic substitution reactions. The most common method for this transformation is the chlorination of 6,7-dimethoxyquinazolin-2,4-diones (also referred to as 2,4-dihydroxy-6,7-dimethoxyquinazoline) using a chlorinating agent, typically phosphorus oxychloride (POCl3). google.comresearchgate.net

The reaction is often carried out by refluxing the dione (B5365651) with POCl3. researchgate.net The addition of a tertiary amine, such as N,N-dimethylaniline or N,N-dimethylformamide, can facilitate the reaction. google.comresearchgate.net The use of N,N-dimethylformamide is noted to be a non-toxic option that can shorten the reaction time and improve efficiency. google.com After the reaction is complete, the excess POCl3 is typically removed by distillation, and the product is isolated by hydrolysis. google.com An alternative one-step process involves the cyclization and concomitant halogenation of methoxycarbonyl- or phenoxycarbonyl-derivatives of substituted phenylureas using a reagent like N,N-dimethylaniline in phosphorus oxychloride. google.com

| Starting Material | Reagents | Key Conditions | Product | Reference |

| 6,7-Dimethoxyquinazolin-2,4-dione | POCl3, N,N-Dimethylaniline | Reflux, 5 hours | 2,4-Dichloro-6,7-dimethoxyquinazoline | researchgate.net |

| 2,4-Dihydroxy-6,7-dimethoxyquinazoline | POCl3, N,N-Dimethylformamide | Heating reflux, 4 hours | 2,4-Dichloro-6,7-dimethoxyquinazoline | google.com |

| 1-(3,4-Dimethoxyphenyl)-3-methoxycarbonylurea | POCl3, HCl gas | Reflux, 5 hours | 2,4-Dichloro-6,7-dimethoxyquinazoline | google.com |

General Synthetic Pathways to this compound Analogues

With the versatile intermediate 2,4-dichloro-6,7-dimethoxyquinazoline in hand, a wide array of analogues can be synthesized. The two chlorine atoms at the C2 and C4 positions exhibit different reactivities, allowing for selective functionalization.

One common pathway involves the ammonolysis of 2,4-dichloro-6,7-dimethoxyquinazoline in a mixture of anhydrous ammonia (B1221849) and tetrahydrofuran (B95107) (THF) at room temperature to yield 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945). Another method involves refluxing with hydrazide derivatives in dimethyl sulfoxide (B87167) (DMSO).

A shorter, three-step process starting from 3,4-dimethoxyaniline (B48930) has also been reported. This involves the formation of 3,4-dimethoxyphenyl isocyanate using triphosgene, followed by reaction with cyanamide (B42294) to produce a cyanourea (B7820955) derivative, which is then cyclized in acidic media to directly afford 4-amino-2-chloro-6,7-dimethoxyquinazoline. Another synthetic route involves the reaction of 3,4-dimethoxybenzaldehyde (B141060) with a suitable amine under basic conditions, followed by chlorination and cyclization.

The synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives can be achieved by refluxing 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline (B41778) derivatives in a solvent like isopropanol. researchgate.net

Advanced Synthetic Approaches

More sophisticated methods have been developed to achieve greater control and efficiency in the synthesis of quinazoline derivatives, including regioselective substitutions and metal-catalyzed reactions.

Regioselective Nucleophilic Aromatic Substitution (SNAr) Strategies

The quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C4 position when starting from 2,4-dichloroquinazoline (B46505) precursors. mdpi.comresearcher.life This regioselectivity is a cornerstone of quinazoline chemistry, allowing for the precise introduction of various substituents. mdpi.com

The higher reactivity of the C4 position towards nucleophiles is supported by both experimental observations and theoretical calculations. mdpi.comresearcher.life Density Functional Theory (DFT) calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more prone to nucleophilic attack. mdpi.comresearcher.lifenih.gov This inherent electronic preference leads to the selective formation of 4-substituted-2-chloroquinazoline derivatives. mdpi.com

This strategy is widely employed in the synthesis of bioactive molecules, including 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines. mdpi.comresearcher.life For instance, the reaction of 2,4-dichloroquinazolines with primary or secondary amines consistently results in substitution at the 4-position. mdpi.com The azide (B81097) nucleophile also demonstrates this regioselectivity, reacting at the C4 position. beilstein-journals.org In some cases, an unusual "sulfanyl group dance" has been observed where a nucleophilic aromatic substitution of 4-arylthio-2-chloroquinazolines with sodium azide leads to the formation of 5-(arylthio)tetrazolo[1,5-c]-quinazolines. researcher.life

Metal-Catalyzed Coupling Reactions in Quinazoline Synthesis

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the synthesis of polysubstituted quinazolines, enabling the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.comresearchgate.net Halogenated quinazolines are excellent substrates for these reactions. mdpi.comresearchgate.net

Various metal-catalyzed reactions are employed, including:

Suzuki-Miyaura Coupling: For forming C-C bonds. mdpi.com

Sonogashira Coupling: Used for the synthesis of alkynylated quinazolines. mdpi.comresearchgate.net For example, the alkynylation of 4-chloro-6,7-dimethoxyquinazoline (B18312) with terminal alkynes can be achieved using a palladium catalyst, a copper(I) co-catalyst, and a base like triethylamine (B128534) in DMF. researchgate.net

Heck Coupling: For C-C bond formation. mdpi.com

Buchwald-Hartwig Amination: For forming C-N bonds. mdpi.com

Kumada, Stille, and Negishi Couplings: Other important C-C bond-forming reactions. mdpi.comresearchgate.net

Ruthenium-catalyzed reactions have also been developed for the synthesis of quinazolines and quinazolinones through dehydrogenative and deaminative coupling reactions. marquette.edu Furthermore, copper-catalyzed tandem reactions have been utilized for the synthesis of functionalized quinazolines. mdpi.comnih.gov Manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohol with primary amides also provides a route to 2-substituted quinazolines. mdpi.com

These metal-catalyzed methods offer a versatile and efficient means to access a diverse range of quinazoline derivatives that would be difficult to synthesize using traditional methods. mdpi.comresearchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and improved energy efficiency. These approaches aim to create more sustainable and environmentally friendly chemical processes.

A key principle in the green synthesis of quinazoline derivatives is atom economy , which measures the efficiency of a reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are designed to maximize the incorporation of starting materials into the final product, thereby minimizing waste. jocpr.com For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide is an atom-economical route. researchgate.net

The use of eco-friendly and reusable catalysts is another cornerstone of green synthesis in this field. jnanoworld.com Heterogeneous nanocatalysts, for example, offer high surface area for rapid reactions under mild conditions and can be easily separated and reused, reducing catalyst waste. jnanoworld.com Specific examples include:

Amine-functionalized MCM-41 , a mesoporous silica (B1680970) material, has been used as a recyclable catalyst for synthesizing quinazoline-2,4(1H,3H)-dione derivatives from 2-aminobenzonitriles and carbon dioxide in water. researchgate.netrsc.org This catalyst can be reused for multiple cycles without significant loss of activity. researchgate.netrsc.org

Copper ferrite (B1171679) (CuFe2O4) nanoparticles have demonstrated applicability as a green and reusable catalyst in aqueous media for the synthesis of 2-aryl quinazolines. mdpi.com

Melamine has been employed as a thermoregulated catalyst in water for the synthesis of quinazoline-2,4(1H,3H)-diones from CO2, allowing for easy separation and reuse of the catalyst. scholaris.ca

The choice of solvent is also critical. Water is an ideal green solvent due to its non-toxic and non-flammable nature. The synthesis of quinazoline-2,4(1H,3H)-diones from CO2 and 2-aminobenzonitriles has been successfully achieved in water without any catalyst. rsc.org Other green approaches include the use of visible light-driven photocatalysis with curcumin-sensitized titanium dioxide nanoparticles, which offers a sustainable method for synthesizing quinazoline derivatives under mild, eco-friendly conditions. mdpi.comnih.gov

Furthermore, the use of alternative and safer reagents is a key aspect. For example, some methods avoid the use of toxic solvents like DMF or N,N-dimethylaniline and instead utilize water-based systems for certain reaction steps. The use of carbon dioxide, an abundant and non-toxic C1 building block, in the synthesis of quinazoline-2,4(1H,3H)-diones is a notable example of employing a greener reagent. tandfonline.comresearchgate.net

Finally, the development of one-pot, multi-component reactions contributes to the green synthesis of quinazolines by reducing the number of steps, minimizing waste, and simplifying experimental procedures. jnanoworld.com These reactions allow for the assembly of complex molecules from simple starting materials in a single step. jnanoworld.com

Table 1: Green Chemistry Approaches in Quinazoline Synthesis

| Green Chemistry Principle | Application in Quinazoline Synthesis | Example | Reference |

|---|---|---|---|

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2. | researchgate.net |

| Use of Reusable Catalysts | Employing catalysts that can be easily separated and reused for multiple reaction cycles. | Amine-functionalized MCM-41 for the synthesis of quinazoline-2,4(1H,3H)-diones. | researchgate.netrsc.org |

| Use of Safer Solvents | Replacing hazardous organic solvents with environmentally benign alternatives. | Synthesis of quinazoline-2,4(1H,3H)-diones in water without a catalyst. | rsc.org |

| Use of Alternative Reagents | Utilizing less toxic and more sustainable starting materials. | Using CO2 as a C1 building block for quinazoline-2,4(1H,3H)-dione synthesis. | tandfonline.com |

| One-Pot Reactions | Combining multiple reaction steps into a single procedure to reduce waste and simplify the process. | Multi-component synthesis of quinazoline derivatives. | jnanoworld.com |

Mechanistic Insights into this compound Formation and Derivatization

The formation and derivatization of this compound and related quinazoline structures involve a variety of reaction mechanisms, with the specific pathway depending on the starting materials and reaction conditions.

A common route to the quinazoline core involves the cyclization of substituted aminobenzonitriles or aminobenzamides. For instance, the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide is believed to proceed through a cyclization mechanism. tandfonline.com Theoretical calculations have been employed to understand the activation of CO2 and the subsequent cyclization process. researchgate.net

In the synthesis of 2,4-disubstituted quinazolines, a key intermediate is often a 2,4-dichloroquinazoline . The formation of 2,4-dichloro-6,7-dimethoxyquinazoline is typically achieved through the chlorination of 2,4-dihydroxy-6,7-dimethoxyquinazoline using a chlorinating agent like phosphorus oxychloride (POCl₃). google.com The reaction involves the replacement of the hydroxyl groups with chlorine atoms.

The derivatization of 2,4-dichloroquinazolines primarily occurs through nucleophilic aromatic substitution (SNAr) reactions. The chlorine atoms at the 2- and 4-positions are susceptible to replacement by various nucleophiles. Notably, the chlorine at the 4-position is generally more reactive towards nucleophilic attack than the one at the 2-position. mdpi.com This regioselectivity is a crucial aspect in the synthesis of specifically substituted quinazoline derivatives. mdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, have been used to investigate the factors influencing this regioselectivity. mdpi.com These studies suggest that the formation of a Meisenheimer intermediate is a key step in the SNAr mechanism. mdpi.com The mechanism of gefitinib (B1684475) synthesis, for example, involves several steps including cyclization, halogenation, regioselective demethylation, and finally, a nucleophilic aromatic substitution. orientjchem.org

Other mechanistic pathways for quinazoline synthesis include:

Dehydrogenative coupling: This involves the formation of the quinazoline ring through the removal of hydrogen. For example, the reaction of (2-aminophenyl)methanol with a benzamide (B126) can proceed via dehydrogenation to form an aldehyde intermediate, which then condenses and cyclizes. frontiersin.org

Deaminative coupling: This pathway involves the reaction of 2-aminobenzamides with amines to form quinazolinone products. marquette.edu

Domino reactions: Some synthetic routes employ a cascade of reactions, such as an iron/copper relay-catalyzed domino protocol involving cycloaddition and subsequent transformations to build the quinazoline framework. frontiersin.org

The mechanism for the base-promoted synthesis of quinazolin-4-ones from ortho-fluorobenzamides and amides involves an initial SNAr reaction to form a diamide (B1670390) intermediate, followed by an intramolecular nucleophilic addition and dehydration. acs.org

Table 2: Mechanistic Pathways in Quinazoline Synthesis

| Mechanistic Pathway | Description | Example | Reference |

|---|---|---|---|

| Cyclization | Formation of the quinazoline ring from an open-chain precursor. | Synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2. | tandfonline.com |

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of a leaving group on the quinazoline ring by a nucleophile. | Reaction of 2,4-dichloroquinazoline with amines to form 4-aminoquinazoline derivatives. | mdpi.com |

| Dehydrogenative Coupling | Formation of the quinazoline ring via the removal of hydrogen. | Reaction of (2-aminophenyl)methanol with benzamides. | frontiersin.org |

| Deaminative Coupling | Reaction of 2-aminobenzamides with amines to form quinazolinones. | Ruthenium-catalyzed synthesis of quinazolinones. | marquette.edu |

| Domino Reaction | A cascade of reactions to build the quinazoline core. | Fe/Cu relay-catalyzed synthesis from o-halobenzonitriles. | frontiersin.org |

Characterization Techniques for Synthesized this compound Derivatives

A variety of analytical techniques are employed to confirm the structure, purity, and properties of synthesized this compound and its derivatives. These methods provide crucial information for ensuring the quality and identity of the compounds.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure. nih.govresearchgate.net ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon framework. mdpi.comacs.org 2D-NMR techniques like HSQC and HMBC can resolve ambiguities in proton-carbon correlations. The chemical shifts and coupling constants observed in the NMR spectra are characteristic of the specific substitution pattern on the quinazoline ring. mdpi.comptfarm.pl

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compounds and to study their fragmentation patterns. mdpi.comorientjchem.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. nih.govresearchgate.netmdpi.com

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. rsc.orgorientjchem.orgbiomedpharmajournal.org For example, the presence of C=O, N-H, and C-O bonds can be confirmed by their specific absorption bands in the IR spectrum.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be used to study the conjugation in the quinazoline system. orientjchem.org

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds. It separates the components of a mixture, allowing for the quantification of the desired product and any impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to check the purity of the final product. biomedpharmajournal.org

Other Techniques:

X-ray Crystallography: This technique provides definitive structural confirmation for crystalline derivatives by determining the precise arrangement of atoms in the crystal lattice. researchgate.net

Melting Point Analysis: The melting point is a physical property that can be used to identify a compound and assess its purity. biomedpharmajournal.org A sharp melting point range typically indicates a pure compound.

Elemental Analysis: This method determines the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound, which can be compared to the calculated values based on the proposed molecular formula. researchgate.net

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the compounds. researchgate.netrsc.orgorientjchem.org

Table 3: Characterization Techniques for Quinazoline Derivatives

| Technique | Information Obtained | Reference |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, 2D) | Molecular structure, chemical environment of atoms, connectivity. | nih.govresearchgate.netmdpi.com |

| Mass Spectrometry (MS, HRMS) | Molecular weight, fragmentation patterns, elemental composition. | nih.govresearchgate.netmdpi.comorientjchem.org |

| Infrared (IR) Spectroscopy | Presence of functional groups. | rsc.orgorientjchem.orgbiomedpharmajournal.org |

| HPLC | Purity assessment and quantification. | |

| X-ray Crystallography | Definitive 3D molecular structure for crystalline compounds. | researchgate.net |

| Melting Point | Identification and purity assessment. | biomedpharmajournal.org |

Computational and Theoretical Investigations of 2,4 Dimethoxyquinazoline and Analogues

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of quinazoline (B50416) derivatives. ijcce.ac.irwavefun.com These calculations, often performed with basis sets like 6-311++G(d,p), allow for the optimization of molecular geometries and the prediction of various chemical descriptors. researchgate.netniscpr.res.in

Electronic Structure and Reactivity Descriptors (HOMO-LUMO Analysis)

The electronic properties of 2,4-dimethoxyquinazoline and its analogues are crucial for understanding their reactivity. Key to this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity. irjweb.com

Table 1: Calculated Electronic Parameters for 2,4-dichloro-6,7-dimethoxyquinazoline (B120542)

| Parameter | Value (eV) |

|---|---|

| HOMO-LUMO Energy Gap | 4.7062 |

| Ionization Potential | 6.4513 |

| Electron Affinity | 1.7451 |

| Electronegativity | 4.0982 |

| Electrophilicity Index | 3.5687 |

Data sourced from a study on 2,4-dichloro-6,7-dimethoxyquinazoline. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable method for identifying the reactive sites of a molecule. uni-muenchen.de It illustrates the charge distribution and is used to predict how a molecule will interact with other species. uni-muenchen.dewolfram.com The MEP map uses a color-coded scheme to represent different potential values on the molecular surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.denih.gov

In the analysis of quinazoline derivatives, MEP maps have been instrumental in identifying electron-rich and electron-poor regions, thereby pinpointing potential sites for hydrogen bonding and other non-covalent interactions that are crucial for ligand-protein binding. researchgate.netresearchid.co For example, the MEP surface of 2,4-dichloro-6,7-dimethoxyquinazoline revealed potential reactive sites for both nucleophilic and electrophilic attacks, which is vital information for understanding its biological interactions. researchgate.net

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type structures. uni-muenchen.dewisc.edu This analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing effects that arise from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. wisc.edursc.org

Advanced Topological Analyses (ELF, LOL, NCI, QTAIM, RDG)

Advanced topological analyses provide deeper insights into the chemical bonding and non-covalent interactions within a molecule. These methods include the Electron Localization Function (ELF), Localized Orbital Locator (LOL), Non-Covalent Interaction (NCI) analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Reduced Density Gradient (RDG). researchgate.netniscpr.res.inresearchid.co

ELF and LOL: These analyses help to visualize and understand the localization and delocalization of electrons, providing a clear picture of bonding patterns. niscpr.res.innih.gov

NCI and RDG: These methods are particularly useful for identifying and characterizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are critical for the stability of ligand-protein complexes. niscpr.res.in

QTAIM: This theory analyzes the electron density to define atomic properties and characterize the nature of chemical bonds, including whether they are covalent or ionic. pku.edu.cn

These advanced techniques have been applied to quinazoline derivatives to explore their electron density distribution in detail, offering a comprehensive understanding of their intramolecular interactions. researchgate.netresearchid.co

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are indispensable tools in modern drug discovery, allowing researchers to predict how a ligand will interact with its biological target. openaccessjournals.com

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. openaccessjournals.com This method is widely used to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. ijcce.ac.irphyschemres.org

In the context of this compound and its analogues, molecular docking studies have been crucial in identifying potential therapeutic targets and elucidating binding modes. For example, derivatives of 6,7-dimethoxyquinazoline (B1622564) have been docked into the active sites of various proteins to assess their potential as inhibitors. researchgate.netchimicatechnoacta.ru Docking studies on 4-anilino quinazoline derivatives against the epidermal growth factor receptor (EGFR) tyrosine kinase have shown significant binding affinities, with some compounds exhibiting stronger interactions than the standard inhibitor, erlotinib. nih.gov Similarly, 2,4-dichloro-6,7-dimethoxyquinazoline has shown a strong binding affinity for the acetylcholinesterase (AChE) protein, suggesting its potential as an anti-Alzheimer's agent. researchgate.netresearchgate.net

The results of docking studies are often quantified by a binding energy or docking score, which indicates the strength of the interaction. researchgate.net For instance, the binding energy of 2,4-dichloro-6,7-dimethoxyquinazoline with the 4EY7 protein was found to be -8.2 kcal/mol. researchgate.netresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. researchgate.net

Molecular Dynamics Simulations for Complex Stability

Research into quinazoline derivatives frequently employs MD simulations to validate and refine docking poses. A common workflow involves docking the quinazoline compound into the active site of a target protein, followed by an MD simulation of the resulting complex, typically for a duration ranging from nanoseconds to microseconds. The stability of this complex is then evaluated using several key metrics. globalresearchonline.netdergipark.org.tr

Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound within the protein's active site. nih.govimist.manih.gov Studies on analogues like 2,4-dichloro-6,7-dimethoxyquinazoline have used RMSD to confirm the stability of the ligand-protein interaction. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify flexible and rigid regions of the protein-ligand complex. It helps in understanding how different parts of the protein fluctuate upon ligand binding. imist.mafrontiersin.org

Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and protein residues throughout the simulation is a strong indicator of a stable interaction and is critical for binding affinity. researchgate.netresearchgate.net

Numerous studies on quinazoline analogues targeting proteins like the Epidermal Growth Factor Receptor (EGFR), Phosphatidylinositol 3-Kinase (PI3K), and various cholinesterases have successfully used MD simulations to confirm the stability of the predicted binding modes. nih.govacs.orgacs.org For instance, simulations have shown that the quinazoline core often maintains crucial hydrogen bond interactions with key residues in the hinge region of kinase domains, anchoring the inhibitor in the active site. frontiersin.orgresearchgate.net Furthermore, binding free energy calculations, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often performed on the MD simulation trajectories to provide a more quantitative estimate of binding affinity, which frequently correlates well with experimental data. nih.govacs.org

The table below summarizes findings from MD simulation studies on various quinazoline analogues, highlighting the targets and key stability indicators.

| Target Protein | Quinazoline Analogue Type | Simulation Duration | Key Stability Findings | Ref. |

| EGFR | 4-Anilinoquinazolines | Not Specified | Complex stability confirmed by RMSD and RMSF analysis. | imist.ma |

| EGFR | 3-Substituted Phenyl Quinazolinones | Not Specified | Lower RMSD and Rg for the potent analogue indicated better binding stability. | nih.gov |

| PI3K | Quinazoline Derivatives | 40 ns | Conformational stability of the ligand-PI3K complex was confirmed. | acs.org |

| Acetylcholinesterase (AChE) | 2,4-dichloro-6,7-dimethoxyquinazoline | Not Specified | Protein-ligand interaction stability was validated. | nih.gov |

| Butyrylcholinesterase (BuChE) | 2,4-disubstituted quinazolines | Not Specified | Favorable interactions and stability within the active site were indicated. | acs.org |

| EGFR | N-(3,4-Dimethoxy-Phenyl)-6,7-Dimethoxyquinazoline-4-Amine | Not Specified | MD simulations confirmed the stability of the protein-ligand complexes. | dergipark.org.tr |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR models are instrumental in understanding which structural features are key to their function and in predicting the activity of newly designed, unsynthesized compounds.

The development of a QSAR model begins with a dataset of quinazoline derivatives with known biological activities (e.g., IC₅₀ values for enzyme inhibition), which are often converted to a logarithmic scale (pIC₅₀) for analysis. frontiersin.org A wide array of molecular descriptors, which are numerical representations of the compounds' physicochemical properties, are then calculated. Various statistical methods are employed to create a model that correlates a subset of these descriptors with the observed activity.

Commonly used methods for developing QSAR models for quinazoline derivatives include:

Multiple Linear Regression (MLR): This method creates a simple linear equation that is easily interpretable. nih.govresearchgate.netacs.org

Partial Least Squares (PLS) and Genetic Algorithm (GA-PLS): These methods are effective for handling large numbers of descriptors and identifying the most relevant ones. nih.gov

Machine Learning Approaches: More advanced methods like Random Forest have been used to develop classification models that can distinguish active inhibitors from inactive ones from large, diverse datasets. researchgate.net

The reliability and predictive power of these models are rigorously assessed through validation procedures. Internal validation techniques like leave-one-out cross-validation (which generates a Q² value) test the model's robustness, while external validation (which generates an R²_pred value) uses a separate test set of compounds to evaluate the model's ability to predict the activity of new molecules. nih.govacs.orgorientjchem.org Numerous studies on quinazoline derivatives targeting EGFR have reported the development of statistically robust and highly predictive 2D-QSAR and 3D-QSAR models. nih.govnih.govplos.orgnih.gov These validated models serve as powerful tools for the in-silico design of new analogues with potentially improved potency. nih.govacs.org

The table below presents examples of QSAR models developed for quinazoline derivatives, detailing their statistical quality.

| QSAR Model Type | Target/Activity | Statistical Method | Key Validation Metrics | Ref. |

| 2D-QSAR | EGFR Inhibition | MLR | R² = 0.745, R²_test = 0.941 | nih.govacs.org |

| 2D-QSAR | Cytotoxicity (MCF-7) | GA-PLS | Statistically significant model developed. | nih.gov |

| 2D-QSAR | Anticancer Activity | MLR, MNLR, PLS | R²_test ≈ 0.94 | researchgate.net |

| 3D-QSAR (CoMSIA) | Osteosarcoma Activity | GEP Algorithm | Q² = 0.63, R² = 0.987 | nih.gov |

| 3D-QSAR (CoMFA) | PDGFR Inhibition | Database Alignment | q² = 0.531, r²_pred = 0.77 | researchgate.net |

A key outcome of developing an interpretive QSAR model is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. Understanding these descriptors provides direct insight into the structure-activity relationship and guides rational drug design. For quinazoline derivatives, various classes of descriptors have been identified as critical.

Electronic Descriptors: These describe the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic net charges on specific atoms of the quinazoline ring, have been shown to be important. researchgate.netorientjchem.org For instance, atomic charges can dictate the strength of electrostatic interactions with the target protein. orientjchem.org

Topological and Constitutional Descriptors: These relate to the 2D representation of the molecule, including molecular weight, boiling point, and the number of rotatable bonds. nih.govacs.org A higher boiling point, for example, may correlate with increased molecular size and a greater capacity for strong intermolecular interactions at the binding site. acs.org

Physicochemical Descriptors: Properties like the octanol-water partition coefficient (LogP), which measures lipophilicity, and the Topological Polar Surface Area (TPSA), which relates to a molecule's ability to form polar interactions, are frequently found to be significant in QSAR models for quinazoline analogues. atlantis-press.com

3D (Field-Based) Descriptors: In 3D-QSAR methods like CoMFA and CoMSIA, the influence of steric, electrostatic, and hydrophobic fields is evaluated. Contour maps generated from these analyses visualize regions around the molecule where, for example, bulky groups (steric fields), positive or negative charges (electrostatic fields), or hydrophobic groups would enhance or diminish biological activity. frontiersin.orgresearchgate.net These provide a detailed 3D roadmap for optimizing ligand-receptor interactions.

The identification of these descriptors allows researchers to make targeted modifications to the this compound scaffold, such as adding electronegative substituents to enhance polar interactions or modifying substituent size to achieve a better steric fit within the target's binding pocket. nih.gov

In Silico Prediction of Biological Targets

While many studies focus on optimizing the activity of quinazoline derivatives against a known biological target, computational methods can also be used in reverse to identify potential new targets for a given molecule. This process, known as target fishing , reverse docking , or target deconvolution , is particularly valuable for understanding a compound's mechanism of action, predicting potential off-target effects, or for drug repositioning. acs.orgcomputabio.com

For a compound like this compound, two primary computational strategies are employed for target prediction:

Reverse Docking: This approach inverts the typical docking process. Instead of docking many ligands into one protein, a single ligand is docked against a large library of 3D protein structures. computabio.combiorxiv.org The proteins are then ranked based on the predicted binding affinity (docking score), with the top-scoring hits considered potential biological targets. This method's main requirement is the availability of 3D structures for the proteins in the screening library. nih.gov

Pharmacophore-Based Screening: A pharmacophore model is constructed based on the 3D chemical features of the query molecule (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings). This pharmacophore model is then used as a 3D query to search databases of proteins, identifying those with binding sites that are complementary to the pharmacophore features. mdpi.com This method can identify targets even if they are structurally dissimilar, as long as they share a common binding motif.

Several web-based tools and platforms, such as PharmMapper, SuperPred, and SwissTargetPrediction, integrate these and other methods to predict targets for small molecules. niscpr.res.in A computational study on 2,4-dichloro-6,7-dimethoxyquinazoline, a close analogue, utilized these servers to identify a range of potential cancer-related protein targets, including Xanthine Dehydrogenase/Oxidase (XDH), Cathepsin D, VEGFR2, Cyclin-dependent kinase 4 (CDK4), and PIK3CA. researchgate.net Similarly, in silico methods guided the identification of VEGFR-2 as a target for a series of N-4-(substituted benzylidene)-N-2-(4-chloropyrimidine-2-yl)-6,7-dimethoxyquinazoline-2,4-diamine derivatives. ikm.org.my These predictions provide a valuable starting point for further experimental validation, such as in vitro enzyme assays, to confirm the biological activity at the newly identified targets.

Exploration of Biological Activities and Mechanisms of Action for 2,4 Dimethoxyquinazoline Derivatives

Research on Anticancer Potential of 2,4-Dimethoxyquinazoline Derivatives

Derivatives of this compound have been a significant focus of anticancer research due to their demonstrated ability to inhibit the proliferation of various tumor cells. These compounds have shown promising cytotoxic activities against a range of human cancer cell lines, including those of the lung, colon, breast, prostate, cervix, nasopharynx, and liver. nih.govnih.gov The anticancer potential of these derivatives is attributed to their ability to interfere with multiple cellular mechanisms that are crucial for cancer cell growth and survival.

Inhibition of Kinase Activity (e.g., EGFR, VEGFR2, CDK4, PIK3CA)

A primary mechanism through which this compound derivatives exert their anticancer effects is by inhibiting the activity of various protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. ekb.eggoogle.com Notably, 4-anilinoquinazoline (B1210976) derivatives have been extensively studied as potent tyrosine kinase inhibitors (TKIs), with a principal target being the epidermal growth factor receptor (EGFR). nih.govmdpi.com

Substituted 4-anilinoquinazoline derivatives have demonstrated significant inhibitory effects against both wild-type and mutant forms of EGFR. ekb.eg Furthermore, certain 2-chloro-4-anilino-quinazolines have exhibited promising inhibitory activity against both EGFR and vascular endothelial growth factor receptor-2 (VEGFR-2), another key kinase involved in tumor angiogenesis. ekb.eg The introduction of methoxy (B1213986) groups at the 6- and 7-positions of the quinazoline (B50416) ring, a characteristic of this compound derivatives, has been shown to enhance cytotoxic activity against cancer cell lines like HepG2. For instance, a 6,7-dimethoxy derivative of 2-(p-chloroanilino)-4-cyclohexane-methylaminoquinazoline exhibited a GI50 value of 80 nM against HepG2 cells. aacrjournals.org

The inhibitory potential of these compounds is not limited to receptor tyrosine kinases. Studies have also revealed that hydroxyaniline-6,7-dimethoxyquinazoline can form a complex with cyclin-dependent kinase 2 (CDK2), indicating a broader spectrum of kinase inhibition. mdpi.com

Below is a table summarizing the kinase inhibitory activities of selected this compound derivatives:

| Compound Class | Target Kinase(s) | Observed Effect |

| 4-Anilinoquinazolines | EGFR | Potent inhibition of tyrosine kinase activity. nih.gov |

| 2-Chloro-4-anilino-quinazolines | EGFR, VEGFR-2 | Promising dual inhibitory effects. ekb.eg |

| 6,7-Dimethoxyquinazoline (B1622564) derivatives | EGFR, CDK2 | Enhanced cytotoxic activity and complex formation. mdpi.comaacrjournals.org |

| 4-[4-(n-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives | PDGFR | Strong and specific inhibitory effects on phosphorylation. ekb.eg |

Modulation of DNA Repair Enzyme Systems

Another avenue through which quinazoline derivatives exhibit anticancer activity is by modulating DNA repair enzyme systems. The integrity of DNA is crucial for cell survival, and cancer cells often rely on robust DNA repair mechanisms to withstand the DNA damage caused by chemotherapy and radiotherapy. researchgate.netnih.gov Targeting these repair enzymes can therefore enhance the efficacy of conventional cancer treatments. nih.gov

Specifically, derivatives of quinazolinone have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in the repair of single-strand DNA breaks. semanticscholar.orgresearchgate.net Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways. semanticscholar.org Research has shown that 8-hydroxy- and 8-methylquinazolin-4(3H)-ones are potent PARP inhibitors. semanticscholar.org For example, 8-hydroxy-2-methylquinazolinone (NU1025) has demonstrated the ability to potentiate the cytotoxicity of DNA-damaging agents in L1210 leukemia cells. semanticscholar.org

Interference with Tubulin Polymerization

The cytoskeleton, particularly the microtubules formed by the polymerization of tubulin, plays a critical role in cell division, intracellular transport, and maintenance of cell shape. nih.gov Disruption of tubulin dynamics is a well-established strategy in cancer chemotherapy. mdpi.com Several 2,4-disubstituted quinazoline derivatives have been shown to interfere with tubulin polymerization, acting as antimitotic agents. nih.govnih.gov

The mechanism of action can vary among different derivatives. Some compounds have been found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site on tubulin, leading to the disruption of microtubule formation and arresting cells in the G2/M phase of the cell cycle. nih.govnih.gov For instance, the 2,4-diaminoquinazoline derivative 4i has been shown to exert its antiproliferative activity by inhibiting tubulin polymerization. nih.gov Conversely, other 2,4-disubstituted quinazoline derivatives have been reported to act as inducers of tubulin polymerization, which also disrupts the normal dynamics of microtubules and leads to cell death. nih.gov

The following table highlights the effects of different this compound derivatives on tubulin polymerization:

| Compound Type | Mechanism |

| 2,4-Diaminoquinazoline derivatives | Inhibition of tubulin polymerization. nih.gov |

| 2-Chloroquinazoline derivative (PVHD121) | Inhibition of tubulin polymerization by binding to the colchicine site. nih.gov |

| 2,4-Disubstituted quinazoline derivatives | Induction of tubulin polymerization. nih.gov |

Thymidylate Enzyme Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. nih.govwikipedia.org Inhibition of TS leads to a depletion of thymidine, which in turn disrupts DNA replication and induces cell death. nih.gov This makes TS a key target for anticancer therapies. wikipedia.org

Certain nonclassical quinazoline derivatives have been identified as potent inhibitors of thymidylate synthase. nih.gov These compounds, which lack the traditional glutamate (B1630785) moiety of classical antifolates, have demonstrated significant TS inhibitory activity. For example, a series of 10-propargyl-5,8-dideazafolic acid derivatives and their 2-desamino analogues have shown potent inhibition of L1210 TS, with IC50 values in the micromolar range. nih.gov The growth inhibitory effects of these compounds on cancer cells in culture were reversible by the addition of thymidine, confirming that their primary target is indeed thymidylate synthase. nih.gov

Investigations into Anti-inflammatory Activity of this compound Derivatives

Derivatives of this compound have also been investigated for their potential as anti-inflammatory agents. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. derpharmachemica.com

A series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential. derpharmachemica.comresearchgate.net In in vitro assays, many of these compounds exhibited good anti-inflammatory activity, with some showing potency comparable to the standard drug diclofenac (B195802) sodium. derpharmachemica.com The presence of bulky substituents on the phenyl ring attached to the quinazoline core appears to contribute significantly to their anti-inflammatory activity. derpharmachemica.com

Furthermore, research on 2,3-dihydroquinazolin-4(1H)-one derivatives bearing chalcone (B49325) or pyrazole (B372694) moieties has also revealed significant anti-inflammatory properties. nih.gov Some of these compounds demonstrated higher anti-inflammatory activity than celecoxib, a selective COX-2 inhibitor. nih.gov Additionally, 2,4-diamino substituted 5,6-dihydrobenzo[h]quinazolines have been shown to possess anti-inflammatory activity comparable to indomethacin (B1671933) in some cases. nih.gov

Studies on Antimicrobial Spectrum of this compound Derivatives

The emergence of multidrug-resistant microbial strains has necessitated the search for new antimicrobial agents. Quinazoline derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects. jocpr.comnih.gov

Several studies have demonstrated the efficacy of 2,4-disubstituted quinazoline derivatives against various microbial pathogens. For instance, N'-(2-{[2-substituted phenyl)-2-oxoethyl]sulfanyl}quinazolin-4-yl) pyridine-4-carbohydrazide derivatives have shown high to moderate activity against both Gram-positive bacterial strains and fungi, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 0.4 μg/ml. jocpr.com

Furthermore, N2,N4-disubstituted quinazoline-2,4-diamines have been identified as potent antibacterial agents, particularly against multidrug-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. nih.govacs.org These compounds are believed to exert their antibacterial effect by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. nih.gov

The antifungal activity of 2,4-disubstituted quinazolines has also been reported. Certain derivatives have shown potent activity against Candida albicans and Cryptococcus neoformans, with MIC values of 8 and 4 µg/mL, respectively. ekb.eg Palladium(II) complexes of some quinazoline derivatives have also exhibited good antimicrobial properties against both bacteria and fungi. researchgate.net

The following table summarizes the antimicrobial spectrum of various this compound derivatives:

| Compound Class | Target Microorganisms |

| N'-(2-{[2-substituted phenyl)-2-oxoethyl]sulfanyl}quinazolin-4-yl) pyridine-4-carbohydrazide derivatives | Gram-positive bacteria and fungi. jocpr.com |

| N2,N4-Disubstituted quinazoline-2,4-diamines | Multidrug-resistant Staphylococcus aureus and Acinetobacter baumannii. nih.govacs.org |

| 2,4-Disubstituted quinazolines | Candida albicans and Cryptococcus neoformans. ekb.eg |

| Palladium(II) complexes of quinazoline derivatives | Bacteria and fungi. researchgate.net |

Antibacterial Activity and Mechanisms

Derivatives of the quinazoline scaffold have been the subject of extensive research for their potential as antibacterial agents, particularly against drug-resistant strains. Studies have focused on N2,N4-disubstituted quinazoline-2,4-diamines, which have demonstrated significant activity against multidrug-resistant Staphylococcus aureus (MRSA). acs.org A structure-activity relationship (SAR) study of these compounds led to the identification of derivatives with minimum inhibitory concentrations (MICs) in the low micromolar range. acs.org

One of the most potent compounds identified, bearing a 4-chlorophenyl substituent (Compound 12), showed an MIC value of 1 µg/mL against the MRSA strain Mu50 and 2 µg/mL against other tested strains, including Streptococcus pneumoniae, Enterococcus faecium, and Enterococcus faealis. researchgate.net Further optimization of a hit compound, N-butyl-2-(butylthio)quinazolin-4-amine (I), through systematic diversification of the benzenoid part and substituents at positions 6 and 7, yielded compounds with remarkable activity against a panel of pathogenic bacteria. nih.gov For instance, one such derivative showed a 2- to 4-fold improvement in activity against S. aureus Newman, S. pneumoniae DSM-20566, and E. faecalis DSM-20478 compared to the parent compound. nih.gov

The mechanism of action for some of these derivatives has been explored. For the N2,N4-disubstituted quinazoline-2,4-diamines, a macromolecule inhibition assay was employed to understand how they exert their antibacterial effects. researchgate.net Other research into quinazoline-2,4(1H,3H)-dione derivatives suggests they may function as fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, key enzymes in bacterial DNA replication. nih.gov These findings highlight the potential of the quinazoline scaffold as a platform for developing new antibacterial agents to combat resistance. acs.org

| Compound Series | Bacterial Strain | Activity (MIC) |

|---|---|---|

| N2,N4-disubstituted quinazoline-2,4-diamines | Staphylococcus aureus (MRSA, Mu50) | 1 µg/mL |

| N2,N4-disubstituted quinazoline-2,4-diamines | Streptococcus pneumoniae | 2 µg/mL |

| N2,N4-disubstituted quinazoline-2,4-diamines | Enterococcus faecalis | 2 µg/mL |

| Quinazoline-2,4(1H,3H)-dione derivative (Compound 13) | Escherichia coli | 65 mg/mL |

| N-butyl-2-(butylthio)quinazolin-4-amine derivatives | S. aureus, S. pneumoniae, E. faecalis | 2-4 fold improvement over parent compound |

Antifungal Activity

The quinazoline core is also a feature of compounds investigated for antifungal properties. Research has demonstrated the activity of 2,4-diaminoquinazoline (DAQ) compounds against various Candida species. nih.gov In a study testing several DAQ compounds, two preparations (DAQ 1A and DAQ 2A) showed activity comparable to amphotericin B and flucytosine, with geometric mean MICs of 0.64 µg/ml and 1.39 µg/ml, respectively. nih.gov

Other studies have explored different quinazoline derivatives. A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives were found to exhibit moderate to excellent antifungal activities, particularly against Candida albicans, Aspergillus flavus, and Cryptococcus neoformans. bohrium.com The mechanism for these compounds was linked to the inhibition of chitin (B13524) synthase (CHS), an essential enzyme for fungal cell wall integrity. The most potent compound in this series had a half-inhibition concentration (IC50) of 0.08 mmol/L against CHS, which was stronger than the positive control, polyoxin (B77205) B. bohrium.com This suggests that the antifungal activity is positively correlated with CHS inhibition. bohrium.com

Furthermore, pyrazol-quinazolinone compounds and 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives have also shown promise. mdpi.combenthamscience.com Certain pyrazol-quinazolinones exhibited significant activity against seven phytopathogenic fungi, with one compound showing 62.42% inhibition of Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com The 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives were active against a panel of ten fungal strains, including Aspergillus fumigatus and Candida albicans. benthamscience.com These varied studies underscore the versatility of the quinazoline scaffold in the design of novel antifungal agents targeting different fungal pathogens and mechanisms.

| Compound Series | Fungal Strain | Activity (MIC/IC50) |

|---|---|---|

| 2,4-diaminoquinazoline (DAQ 1A) | Candida sp. | 0.64 µg/mL (Geometric Mean MIC) |

| 2,4-diaminoquinazoline (DAQ 2A) | Candida sp. | 1.39 µg/mL (Geometric Mean MIC) |

| 1-methyl-3-substituted quinazoline-2,4-diones | Candida albicans | Up to 8-fold stronger than fluconazole |

| 1-methyl-3-substituted quinazoline-2,4-diones | Aspergillus flavus | Up to 16-fold stronger than fluconazole |

| 1-methyl-3-substituted quinazoline-2,4-diones | Chitin Synthase (CHS) | 0.08 mmol/L (IC50) |

Antimalarial Research with this compound Analogues

The 2,4-diamino-6,7-dimethoxyquinazoline (B29095) scaffold has served as a foundation for the development of potent antimalarial agents. Research has focused on optimizing 2-anilino 4-amino substituted quinazolines to enhance their activity against the asexual stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.org

Structure-activity relationship studies have revealed key insights. For instance, substitutions on the 2-anilino ring significantly impact potency. Analogues with meta-chloro or meta-fluoro substitutions exhibited comparable activity (EC50 values of 134 nM and 144 nM, respectively) to the para-fluoro analogue (EC50 of 112 nM). acs.org However, ortho-substitution generally led to a decrease in antimalarial activity. acs.org

Further modifications involved combining optimal functionalities at the 2 and 4 positions of the quinazoline ring. This led to the generation of analogues with potent activity against P. falciparum, with EC50 values ranging from 25 to 35 nM. acs.org Specifically, combining a 2-(4-methylpiperazin-1-yl)-ethylamino or 4-amino-1-methylpiperidinyl group at the 4-position with a 4-chloro-3-fluoroanilino or 3-chloro-4-fluoroanilino group at the 2-position resulted in these highly potent compounds. acs.org These findings demonstrate that targeted modifications of the this compound core can yield promising candidates for antimalarial drug discovery. Dihydroquinazolinone analogs have also been investigated for their activity against the liver stages of malaria parasites. researchgate.net

| Compound Analogue | Substitution Pattern | Activity against P. falciparum (EC50) |

|---|---|---|

| 2-anilino-quinazoline | meta-chloro substitution | 134 nM |

| 2-anilino-quinazoline | meta-fluoro substitution | 144 nM |

| 2-anilino-quinazoline | para-fluoro substitution | 112 nM |

| Optimized 2,4-disubstituted quinazoline | 2-(4-chloro-3-fluoroanilino) and 4-(4-methylpiperazin-1-yl)-ethylamino | 25-35 nM |

Antihypertensive Properties and Alpha-Adrenoceptor Antagonism

Derivatives of 2,4-diamino-6,7-dimethoxyquinazoline are well-established as potent and selective alpha-1 (α1)-adrenoceptor antagonists, a property that confers significant antihypertensive activity. nih.govnih.gov These compounds function by blocking the α1-mediated vasoconstrictor effects of norepinephrine, leading to a reduction in blood pressure. nih.gov

A series of 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazolines displayed high binding affinity for α1-adrenoceptors, with Ki values in the nanomolar to sub-nanomolar range (10⁻⁹ to 10⁻¹⁰ M), and showed potency similar to the established drug Prazosin. nih.gov When administered orally to spontaneously hypertensive rats, several of these compounds demonstrated sustained, Prazosin-like efficacy. nih.gov Similarly, 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines also showed high binding affinity (around 10⁻¹⁰ M) and high selectivity (greater than 10,000-fold) for α1-adrenoceptors over α2 sites. nih.govsigmaaldrich.com One derivative from this series proved to be a more potent competitive antagonist of norepinephrine's vasoconstrictor action than Prazosin. nih.govsigmaaldrich.com

The structural basis for this activity lies in the similarity between the 2,4-diamino-6,7-dimethoxyquinazoline nucleus and norepinephrine. nih.gov An α1-receptor model suggests that charge-reinforced hydrogen bonding is crucial for the binding of these antagonist molecules. nih.gov The development of these derivatives has led to clinically evaluated compounds, such as Alfuzosin and Doxazosin, which were selected based on their high selectivity for peripheral α1-postjunctional adrenoceptors and favorable duration of antihypertensive action. nih.govnih.gov

| Compound Series | Target | Binding Affinity (Ki) | In Vivo Effect |

|---|---|---|---|

| 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazolines | α1-adrenoceptors | 10⁻⁹ - 10⁻¹⁰ M | Sustained antihypertensive activity in rats |

| 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines | α1-adrenoceptors | ~10⁻¹⁰ M | Superior or equivalent efficacy to Prazosin |

| Dimethoxytriazine derivative (from above series) | α1-adrenoceptors | 8 x 10⁻¹¹ M | Potent competitive antagonist of norepinephrine |

| N-[3-[(4-amino-6,7-dimethoxy-2-quinazolinyl)methylamino]propyl]tetrahydro-2-furancarboxamide (Alfuzosin) | Peripheral α1-adrenoceptors | Not specified | Good antihypertensive activity in rats |

| 4-amino-2-[4-(1,4-benzodioxan-2-ylcarbonyl)piperazin-1-yl]-6,7-dimethoxyquinazoline (Doxazosin) | α1-adrenoceptors | High (nM range) | Similar efficacy to Prazosin in rats |

Neurodegenerative Disease Research: Focus on Alzheimer's Disease

The multifactorial nature of Alzheimer's disease (AD) has prompted research into compounds that can address multiple pathological pathways. nih.gov The quinazoline scaffold has emerged as a "privileged structure" in this area, with several 2,4-disubstituted quinazoline derivatives being investigated for their potential to treat AD. nih.gov

A primary strategy in AD therapy is the inhibition of acetylcholinesterase (AChE) to increase levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govmdpi.com A study of 6,7-dimethoxyquinazoline-4(3H)-one derivatives containing amino acid and dipeptide residues found that they inhibit AChE activity in vitro. eco-vector.combohrium.com Compounds with glycylglycine (B550881) and glycylleucine residues were particularly active, showing IC50 values that surpassed the reference drug Donepezil. eco-vector.combohrium.com

In addition to AChE inhibition, targeting the aggregation of amyloid-β (Aβ) peptides is another key therapeutic approach. The same 6,7-dimethoxyquinazoline-4(3H)-one derivatives demonstrated moderate anti-amyloid properties, reducing the aggregation of Aβ particles by over 50%. eco-vector.combohrium.com A separate investigation into isomeric 2,4-diaminoquinazoline (DAQ) derivatives identified potent inhibitors of both Aβ40 and Aβ42 aggregation. nih.govnih.gov A derivative with a 4-bromobenzyl substituent at the N4-position was the most potent Aβ40 aggregation inhibitor, with an IC50 of 80 nM, nearly 18-fold more potent than the reference agent curcumin. nih.govnih.gov The corresponding N2-isomer was identified as the most potent inhibitor of Aβ42 aggregation. nih.govnih.gov These studies highlight the dual-action potential of quinazoline derivatives, simultaneously targeting both the cholinergic deficit and amyloid pathology characteristic of Alzheimer's disease.

| Compound Series | Target | Activity (IC50) |

|---|---|---|

| 6,7-dimethoxyquinazoline-4(3H)-one with glycylglycine/glycylleucine | Acetylcholinesterase (AChE) | 1.8±0.36 mg/ml to 4.2±0.96 mg/ml |

| 6,7-dimethoxyquinazoline-4(3H)-one derivatives | Amyloid-β (Aβ) Aggregation | >50% reduction |

| N4-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 Aggregation | 80 nM |

| N2-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ42 Aggregation | 1.7 µM |

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that is implicated in a wide range of cellular processes. biorxiv.orgnih.gov Its aberrant activity, particularly of the GSK-3β isoform, is linked to the pathology of several diseases, including neurodegenerative disorders like Alzheimer's disease. mdpi.com GSK-3β is known to be involved in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of AD. mdpi.com Consequently, GSK-3β has become an attractive therapeutic target for the development of new treatments. mdpi.com

The inhibition of GSK-3β is considered a potential strategy for reducing tau phosphorylation and its associated toxicity. mdpi.com While the search for specific GSK-3β inhibitors is ongoing across various chemical scaffolds, the development of substrate-competitive inhibitors is one promising avenue. mdpi.com This approach involves designing small molecules that mimic the binding of a substrate to the enzyme's active site. mdpi.com The pursuit of potent and selective GSK-3β inhibitors represents a key pharmacological frontier in the search for effective disease-modifying therapies for Alzheimer's disease and other neurodegenerative conditions. mdpi.com

The user's request for an article focusing solely on the chemical compound "this compound" and its derivatives, with strict adherence to a detailed outline including data tables on anticonvulsant and antiviral activities, cannot be fulfilled at this time due to the lack of specific scientific data.

General findings on related quinazoline structures suggest potential mechanisms of action that could theoretically be relevant. For instance, the anticonvulsant activity of some quinazolinone derivatives has been attributed to their interaction with GABA-A receptors or inhibition of carbonic anhydrase II. Similarly, the antiviral properties of certain quinazoline-based compounds have been linked to mechanisms such as the inhibition of viral replication enzymes or modulation of host immune responses through pathways like Toll-like receptor (TLR) agonism.

However, without direct experimental evidence and detailed research findings for this compound derivatives, any discussion of their specific biological activities, mechanisms of action, and presentation of quantitative data in tables would be speculative and would not meet the required standards of scientific accuracy.

Therefore, this article cannot be generated as requested until more targeted research on the anticonvulsant and antiviral properties of this compound derivatives becomes available in the scientific literature.

Structure Activity Relationship Studies and Drug Design Principles

Elucidation of Key Structural Features for Biological Activity

Structure-activity relationship (SAR) studies have been pivotal in identifying the essential molecular features of 2,4-dimethoxyquinazoline derivatives required for biological activity. The 2,4-diamino-6,7-dimethoxyquinazoline (B29095) nucleus is a well-established pharmacophore, particularly for α1-adrenoceptor antagonism. acs.orgnih.gov

Key structural features include:

The Quinazoline (B50416) Nucleus : This core structure acts as a conformationally restricted scaffold that mimics endogenous ligands like norepinephrine. acs.org

N1 Protonation : The nitrogen at position 1 (N1) of the quinazoline ring is crucial. At physiological pH, this nitrogen becomes protonated, forming a positive charge. This allows for a charge-reinforced hydrogen bond with a nucleophilic site, such as a carboxylate residue, in the receptor's binding pocket. acs.orgnih.gov This interaction is considered critical for high-affinity binding to targets like the α1-adrenergic receptor. researchgate.net

Dimethoxy Groups at C6 and C7 : The methoxy (B1213986) groups at positions 6 and 7 are important for both affinity and metabolic stability. They are known to occupy a specific sub-pocket in the receptor, contributing to the tight anchoring of the ligand. nih.gov

Substituents at C2 and C4 : The nature of the substituents at the 2 and 4 positions dramatically influences potency and selectivity. For α1-adrenoceptor antagonists, a 4-amino group is a common feature. nih.govnih.gov The substituent at the C2 position is highly variable and is a primary site for modification to fine-tune the compound's properties. For instance, linking a piperazine (B1678402) ring at this position is a common strategy in the design of potent antagonists. nih.govnih.gov

In the context of kinase inhibition, the 4-anilino-6,7-dimethoxyquinazoline scaffold is a prominent feature in several potent inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR). nih.govosti.gov Here, the anilino group at C4 plays a critical role in binding to the ATP pocket of the kinase domain.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design strategies leverage the understanding of key structural features to create derivatives with improved therapeutic profiles. For this compound-based compounds, these strategies often focus on modifying the C2 substituent to enhance interactions with the target receptor while minimizing off-target effects.

One successful strategy has been the synthesis of 2-[4-(heterocyclyl)piperazin-1-yl] derivatives of 4-amino-6,7-dimethoxyquinazoline. nih.gov By varying the distal heterocyclic system attached to the piperazine ring, researchers have been able to modulate antihypertensive efficacy and duration of action. nih.gov For example, the introduction of a dimethoxytriazine moiety resulted in a compound with higher potency than the reference drug Prazosin. nih.gov

Another approach involves exploring non-piperazine linkers at the C2 position. Studies have shown that replacing the piperazine ring with other structures can still yield potent α1-adrenoceptor antagonists, demonstrating the flexibility in linker design. acs.org

For kinase inhibitors, rational design has led to the development of dual EGFR/VEGFR-2 inhibitors by making substitutions on the quinazoline core. Furthermore, modifications to the 2,4-diamino-6,7-dimethoxyquinazoline template have led to the discovery of potent and highly selective inhibitors of histone methyltransferases like G9a, demonstrating the scaffold's versatility. nih.govacs.orgresearchgate.net The discovery of UNC0224 as a potent G9a inhibitor was a result of systematic SAR exploration of this template. researchgate.net

The following table summarizes the design evolution from a basic quinazoline scaffold to a highly potent and selective G9a inhibitor.

| Compound/Scaffold | Key Structural Features | Target/Activity | Reference |

| BIX01294 | 2,4-Diamino-6,7-dimethoxyquinazoline core | G9a/GLP inhibitor | nih.gov |

| UNC0224 | 2,4-Diamino-7-aminoalkoxyquinazoline | Potent and selective G9a inhibitor | nih.govresearchgate.net |

This interactive table showcases how rational modifications to the this compound scaffold led to improved inhibitors.

Impact of Substituent Effects on Quinazoline Core Activity

The electronic and steric properties of substituents on the quinazoline core have a profound impact on biological activity. The effects can be categorized based on their position.

Positions 6 and 7 : As established, methoxy groups at these positions are often optimal for activity at α1-adrenoceptors and certain kinases, improving metabolic stability. Replacing these with more lipophilic halo-alkyloxy groups can increase selectivity for other targets, such as the enzyme PDE10A. lookchem.com

Position 2 : Modifications at this position significantly influence selectivity and potency. In G9a inhibitors, exploring this region led to compounds with excellent selectivity. nih.gov For α1-antagonists, bulky, hydrophobic substituents attached via a piperazine linker at C2 generally lead to high binding affinity due to efficient hydrophobic interactions with the receptor. nih.gov

Position 4 : The 4-amino group is a key feature for α1-adrenoceptor antagonists. nih.gov In kinase inhibitors, a 4-anilino group is often preferred. Substituents on this anilino ring can further tune activity; for example, small electron-withdrawing groups like halogens are often beneficial for EGFR inhibition. osti.gov In some cases, the 4-chloro group itself is a crucial intermediate, allowing for nucleophilic substitution to build a diverse library of compounds for SAR studies.

The table below illustrates the effect of different substituents on the activity of quinazoline derivatives.

| Compound Series | Position of Variation | Substituent Type | Impact on Biological Activity | Reference |

| 4-Anilinoquinazolines | C7 of quinazoline | Ethyl or methyl groups | Good pan-RTK inhibitor activity | nih.gov |

| 2,4-Disubstituted Quinazolines | Phenyl ring at C3 | Bulky, hydrophobic, electron-withdrawing groups | Essential for anti-proliferative activity | rsc.org |

| Quinazolinone Hybrids | Phenyl ring | Electron-donating groups | Enhanced anti-tubercular activity | rsc.org |

| Quinazoline Derivatives | C2 of quinazoline | Halo-alkyl groups | Affects affinity and selectivity for PDE10A | lookchem.com |

This interactive table details how different substituents at various positions on the quinazoline core influence specific biological outcomes.

Conformational Analysis and Receptor Binding Pockets

The three-dimensional conformation of this compound derivatives and their fit within the receptor binding pocket are ultimate determinants of their activity. X-ray crystallography and molecular docking studies have provided invaluable insights into these interactions.

The crystal structure of the α1B-adrenergic receptor in complex with the antagonist (+)-cyclazosin, a 2,4-diamino-6,7-dimethoxyquinazoline derivative, reveals precise binding details. nih.gov

The dimethoxyquinazoline moiety inserts deep into the orthosteric binding site, the same pocket that binds the endogenous agonists epinephrine (B1671497) and norepinephrine. nih.gov

It is anchored by a charge-reinforced hydrogen bond between the protonated N1 of the quinazoline ring and the side chain of aspartate residue D125. nih.gov

The dimethoxy portion of the ligand is oriented towards a hydrophobic patch formed by residues in transmembrane helices 6 and 7 (including W307, F310, F311). nih.gov

The rest of the ligand, including the C2-piperazine-furan structure, extends into distinct secondary binding pockets (SBPs) , which offer opportunities for designing subtype-selective ligands. nih.gov

Molecular docking studies on other quinazoline derivatives have corroborated these findings. Docking of 4-anilino-6,7-dimethoxy quinazoline derivatives into the VEGFR-2 and EGFR active sites showed that the core structure binds to the hinge region of the kinase domain, a common feature for this class of inhibitors. nih.gov Similarly, docking studies of butyrylcholinesterase inhibitors based on a 2,4-disubstituted quinazoline scaffold indicated that potent compounds have favorable interactions within the enzyme's active site. d-nb.info These computational models, validated by experimental data, are essential tools in the rational design of new, more effective drugs based on the this compound scaffold. acs.orgresearchgate.net

Future Perspectives in 2,4 Dimethoxyquinazoline Research

Emerging Synthetic Methodologies and Scalability

The synthesis of 2,4-dimethoxyquinazoline and its derivatives has traditionally involved multi-step procedures. However, recent advancements are paving the way for more efficient and scalable synthetic routes.

One established method for a related precursor, 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), involves the reaction of 2,4-dihydroxy-6,7-dimethoxyquinazoline with phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF). google.com This reaction typically has a reflux time of four hours. google.com Another approach starts from 3,4-dimethoxy benzaldehyde, which undergoes oxidation, nitration, reduction, and cyclization to form 2,4-dihydroxy-6,7-dimethoxyquinazoline. This intermediate is then chlorinated to yield 2,4-dichloro-6,7-dimethoxyquinazoline. A one-step process for preparing 2,4-dihaloquinazolines from substituted phenylureas using a cyclizing-halogenating reagent has also been developed. google.com